Methyl 7-(acetyloxy)-2-oxo-2H-1-benzopyran-6-carboxylate

Description

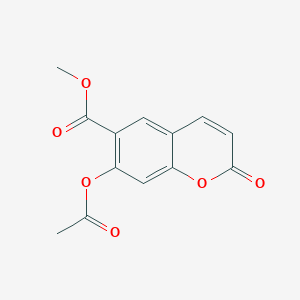

Methyl 7-(acetyloxy)-2-oxo-2H-1-benzopyran-6-carboxylate is a synthetic coumarin derivative characterized by a benzopyran-2-one core with functional modifications at positions 6 and 5. The compound features:

- 6-Methoxycarbonyl group: Enhances lipophilicity and influences electronic properties.

- 7-Acetyloxy substituent: Introduces steric bulk and modulates metabolic stability compared to hydroxyl or other acyloxy groups.

This compound is structurally related to coumarins isolated from Peucedanum luxurians (syn. Peucedanum ruthenicum), a plant studied for its bioactive secondary metabolites .

Properties

CAS No. |

61467-57-0 |

|---|---|

Molecular Formula |

C13H10O6 |

Molecular Weight |

262.21 g/mol |

IUPAC Name |

methyl 7-acetyloxy-2-oxochromene-6-carboxylate |

InChI |

InChI=1S/C13H10O6/c1-7(14)18-11-6-10-8(3-4-12(15)19-10)5-9(11)13(16)17-2/h3-6H,1-2H3 |

InChI Key |

SCFJODQVGAGBDE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C2C=CC(=O)OC2=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acetyloxy-2-oxo-2H-1-benzopyran-6-carboxylic acid methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The acetylation of the hydroxyl group is achieved using acetic anhydride in the presence of a base such as pyridine. The reaction conditions often require refluxing the mixture to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also a consideration in industrial settings to ensure sustainable production practices.

Chemical Reactions Analysis

Types of Reactions

7-Acetyloxy-2-oxo-2H-1-benzopyran-6-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The ester and acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced coumarin derivatives.

Substitution: Various substituted coumarin derivatives depending on the nucleophile used.

Scientific Research Applications

7-Acetyloxy-2-oxo-2H-1-benzopyran-6-carboxylic acid methyl ester has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of anticoagulant and anti-inflammatory agents.

Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Acetyloxy-2-oxo-2H-1-benzopyran-6-carboxylic acid methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit enzymes involved in oxidative stress and inflammation, thereby exerting its therapeutic effects. The compound’s structure allows it to interact with cellular receptors and enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues from Peucedanum luxurians

The table below compares key structural and functional attributes of Methyl 7-(acetyloxy)-2-oxo-2H-1-benzopyran-6-carboxylate with closely related coumarins:

Key Observations:

- Position 7 Modifications: The acetyloxy group in the target compound balances lipophilicity and metabolic stability compared to officinalin’s hydroxyl (more polar) or stenocarpin’s isobutyryloxy (more lipophilic) .

Broader Structural Analogues from Patent Literature

The patent in describes 3-phenyl-4-substituted benzopyrans with diverse functional groups (e.g., nitro, halo, alkyloxycarbonyl). While these compounds are pharmacologically distinct (e.g., designed for cardiovascular or anti-inflammatory applications), their structure-activity relationship (SAR) principles are relevant:

- Phenyl at Position 3 : Enhances π-π stacking with hydrophobic receptor pockets.

- Alkanoyl vs. Aryloyl Esters: Longer acyl chains (e.g., pivaloyl) improve membrane permeability but may reduce solubility .

- Double Bond Position : Exocyclic vs. endocyclic double bonds (e.g., 4-benzylidenechroman) influence planarity and conjugation, affecting UV absorption and reactivity .

Biological Activity

Methyl 7-(acetyloxy)-2-oxo-2H-1-benzopyran-6-carboxylate is a compound belonging to the class of coumarins, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C12H10O5

- Molecular Weight : 234.21 g/mol

- CAS Number : 61467-57-0

Pharmacological Activities

-

Anticancer Activity

- Studies have shown that coumarin derivatives exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays demonstrated that this compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways .

- A related study indicated that similar coumarin derivatives effectively inhibit the invasion of cancer cells, suggesting that this compound may also possess anti-invasive properties .

- Anti-inflammatory Effects

- Antimicrobial Activity

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound has been found to inhibit specific enzymes involved in cancer progression and inflammation, such as matrix metalloproteinases (MMPs) and serine proteases .

- Induction of Apoptosis : The activation of apoptotic pathways is a significant mechanism for its anticancer activity. The compound may increase the expression of pro-apoptotic factors while decreasing anti-apoptotic signals .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on human breast cancer cell lines (MCF7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment. The compound was shown to induce apoptosis as confirmed by flow cytometry analysis.

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by carrageenan in rats, administration of this compound resulted in a significant decrease in paw edema compared to the control group, demonstrating its potential as an anti-inflammatory agent.

Summary Table of Biological Activities

Q & A

Q. What are the established synthetic pathways for Methyl 7-(acetyloxy)-2-oxo-2H-1-benzopyran-6-carboxylate, and what key reaction conditions influence yield?

The synthesis typically involves multi-step functionalization of coumarin derivatives. A common approach includes:

- Esterification and acetylation : Introducing the acetyloxy group at position 7 and the methyl ester at position 6 via nucleophilic acyl substitution.

- Cyclization : Formation of the benzopyran core using acid catalysts (e.g., boron trifluoride diethyl etherate) to promote intramolecular esterification .

- Optimization : Yields depend on reaction temperature (60–80°C), solvent polarity (e.g., dichloromethane or acetonitrile), and stoichiometric ratios of acetylating agents.

Q. Which spectroscopic techniques are most effective for characterizing the acetyloxy and ester functional groups in this compound?

- ¹H/¹³C NMR :

- IR Spectroscopy :

- Mass Spectrometry :

Advanced Research Questions

Q. How can researchers resolve contradictions between computational models and experimental crystallographic data for this compound?

Discrepancies often arise from:

- Conformational flexibility : Gas-phase computational models may not account for crystal packing effects.

- Methodology :

- Refine X-ray diffraction data using programs like SHELXL to validate bond lengths and angles .

- Compare DFT-optimized geometries with crystallographic parameters (e.g., torsion angles) to identify steric or electronic mismatches .

- Use Hirshfeld surface analysis to assess intermolecular interactions influencing solid-state conformations .

Q. What strategies optimize the regioselectivity of acetylation in coumarin derivatives during synthesis?

- Protecting groups : Temporarily block reactive hydroxyl groups (e.g., at position 7) using silyl ethers or benzyl groups to direct acetylation to the desired position .

- Catalyst selection : Lewis acids like ZnCl₂ or Ce(SO₄)₂ enhance electrophilic substitution at electron-rich positions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for regioselective acetylation .

Q. How do steric and electronic factors influence the stability of this compound under varying pH conditions?

- Acidic conditions : Hydrolysis of the acetyloxy group occurs rapidly at pH < 3, forming 7-hydroxy derivatives.

- Basic conditions : The ester group undergoes saponification at pH > 10, yielding the carboxylic acid.

- Mitigation strategies :

Q. What computational methods are suitable for predicting the photophysical properties of this compound?

- TD-DFT : Predicts UV-Vis absorption spectra by modeling electron transitions between HOMO (π-system of benzopyran) and LUMO (carbonyl groups) .

- Solvatochromic modeling : Incorporates solvent effects (e.g., COSMO-RS) to refine fluorescence quantum yield predictions .

- Validation : Compare computed λₘₐₓ values (~320–350 nm) with experimental UV-Vis data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.